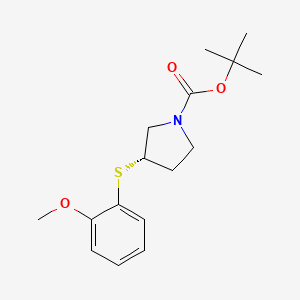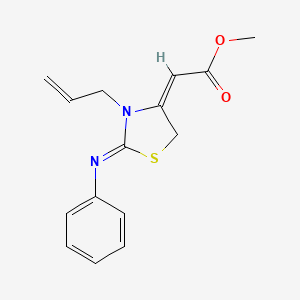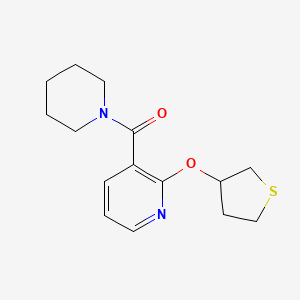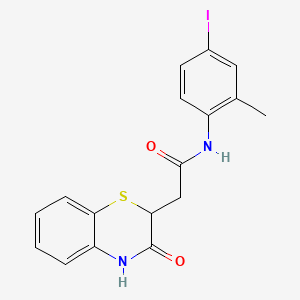
(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate, also known as MTPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MTPT is a pyrrolidine derivative that has been studied for its ability to modulate the activity of certain proteins in the body, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate is believed to work by binding to specific sites on target proteins, altering their conformation and modulating their activity. This mechanism of action makes (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate an attractive candidate for the development of new drugs and therapies that target specific signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate can have a variety of biochemical and physiological effects, depending on the specific target protein and signaling pathway involved. Some of these effects include changes in protein phosphorylation, alterations in gene expression, and modulation of cellular signaling cascades.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate in laboratory experiments is its specificity for certain target proteins and signaling pathways. This allows researchers to study the effects of (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate on specific cellular processes, without affecting other unrelated pathways. However, one limitation of using (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate, including the development of new drugs and therapies that target specific signaling pathways in the body. Other areas of research could focus on the use of (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate as a tool for studying the activity of specific proteins in the body, or for developing new diagnostic tests for certain diseases. Overall, the potential applications of (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate in scientific research are vast, and further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.
Synthesemethoden
(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-methoxyphenyl thiol. The resulting compound is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and neuroscience. One of the most promising areas of research involves the use of (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate as a tool for studying the activity of certain proteins in the body, particularly those involved in signal transduction pathways.
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-16(2,3)20-15(18)17-10-9-12(11-17)21-14-8-6-5-7-13(14)19-4/h5-8,12H,9-11H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYASUBQXTYWAC-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2867903.png)
![3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B2867904.png)
![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrimidin-2-yl]acetate](/img/structure/B2867905.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2867910.png)


![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2867917.png)



![Tert-butyl N-[[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2867923.png)
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2867924.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2867925.png)
